molecular formula C16H13NO2S B12543638 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid CAS No. 151258-65-0

5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid

Cat. No.: B12543638
CAS No.: 151258-65-0
M. Wt: 283.3 g/mol
InChI Key: JUZLNSOSHUXHJQ-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyrrole ring, which is further substituted with a carboxylic acid group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a phenyl-substituted acetic acid derivative under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid: Lacks the methyl group at the 5-position.

    5-Methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid: Lacks the phenyl group at the 4-position.

    5-Methyl-4-phenylthiophene-3-carboxylic acid: Lacks the pyrrole ring.

Uniqueness

5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is unique due to the presence of both the phenyl and methyl groups, as well as the fused thiophene and pyrrole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

151258-65-0

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

5-methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid

InChI

InChI=1S/C16H13NO2S/c1-11-13(12-7-3-2-4-8-12)14(16(18)19)15(20-11)17-9-5-6-10-17/h2-10H,1H3,(H,18,19)

InChI Key

JUZLNSOSHUXHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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